molecular formula C9H9BrFNO B14021444 5-Bromo-2-fluoro-N,3-dimethylbenzamide

5-Bromo-2-fluoro-N,3-dimethylbenzamide

Cat. No.: B14021444
M. Wt: 246.08 g/mol
InChI Key: UDOSSHWXCCTJRP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,3-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N,3-dimethylbenzamide typically involves the bromination and fluorination of N,3-dimethylbenzamide. One common method includes the use of 2-amino-N,3-dimethylbenzamide as a starting material, which undergoes bromination using hydrobromic acid in the presence of a catalyst such as platinum under controlled electrolysis conditions . The reaction is carried out at room temperature with a voltage range of 1.3 to 2.0 V.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrochemical synthesis. This method ensures high yield and purity of the product. The reaction conditions are optimized to achieve maximum efficiency, including the use of specific concentrations of hydrobromic acid and sulfuric acid as supporting electrolytes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N,3-dimethylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

5-Bromo-2-fluoro-N,3-dimethylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N,3-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

5-bromo-2-fluoro-N,3-dimethylbenzamide

InChI

InChI=1S/C9H9BrFNO/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,1-2H3,(H,12,13)

InChI Key

UDOSSHWXCCTJRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NC)Br

Origin of Product

United States

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